4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline
Description
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline (CAS: 1270316-50-1) is a heterocyclic aromatic compound featuring a methoxy-substituted aniline core linked to a 2,4-dimethylimidazole moiety. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and steric properties, while the 3-methoxyaniline group introduces electron-donating and steric effects.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(2,4-dimethylimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)14-8)11-5-4-10(13)6-12(11)16-3/h4-7H,13H2,1-3H3 |
InChI Key |
WOBBWXNJJRBEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde in the presence of an acid catalyst.
Substitution Reactions: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The methylated imidazole is coupled with 3-methoxyaniline through a nucleophilic aromatic substitution reaction, often using a palladium catalyst under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methoxyaniline Derivatives
Simpler methoxyaniline isomers, such as 3-methoxyaniline (CAS: 536-90-3) and 4-methoxyaniline (CAS: 104-94-9), lack the imidazole substituent but share the methoxy-aniline backbone. Key differences include:
- Electronic Effects :
- In 4-methoxyaniline, the para-methoxy group exhibits a stronger electron-withdrawing effect (higher r value) compared to 4-methylaniline due to resonance and inductive effects.
- In 3-methoxyaniline, the meta-methoxy group shows a lower r value than 3-methylaniline, indicating a stronger electron-attracting character .
- Physical Properties :
Imidazole-Containing Analogues
The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline () shares an imidazole ring but incorporates additional functional groups (e.g., isoxazoline, benzoyl). Key contrasts include:
- Reactivity : The mercapto (-SH) group in ’s compound enhances nucleophilicity, whereas the 2,4-dimethylimidazole in the target compound may prioritize steric hindrance over reactivity .
Electronic and Reactivity Profiles
Substituent Effects
- Methoxy Group : The 3-methoxy position on the aniline ring in the target compound likely reduces basicity compared to unsubstituted aniline, as methoxy groups exert electron-withdrawing effects in meta configurations .
Comparison with Alkyl-Substituted Anilines
- 4-Ethylaniline has a higher r value than 4-methylaniline due to the stronger inductive electron-donating effect of ethyl groups. This contrasts with the target compound, where the imidazole’s electron-withdrawing nature may dominate .
Table 1. Comparison of Key Parameters
Notes:
- The target compound’s yield and melting point are unspecified in the evidence, highlighting a gap in current literature.
- Imidazole-containing compounds generally exhibit moderate yields (74–83%) in synthesis, as seen in and .
Biological Activity
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in biological systems, particularly as a part of enzyme active sites. The methoxy and dimethyl substitutions may influence its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MiaPaCa2 | 1.32 | Induction of apoptosis |
| A431 | 5.89 | EGFR inhibition |
| HepG2 | 3.62 | Cytotoxicity via metabolic pathways |
These findings suggest that the compound's structure allows it to interact effectively with key cellular pathways involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Its mechanism may involve disruption of bacterial membrane integrity or inhibition of specific enzymatic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 10 µg/mL | Membrane disruption |
| S. aureus | 5 µg/mL | Enzyme inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for various enzymes, including kinases involved in cancer cell signaling.
- Receptor Modulation : The compound may interact with specific receptors, such as the epidermal growth factor receptor (EGFR), leading to altered signaling pathways that inhibit tumor growth.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis through mitochondrial pathways, enhancing the release of cytochrome c and activation of caspases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : This study demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Antibacterial Efficacy Study : A series of tests against resistant strains of bacteria showed that the compound was effective at low concentrations, suggesting potential for development into a therapeutic agent against drug-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
